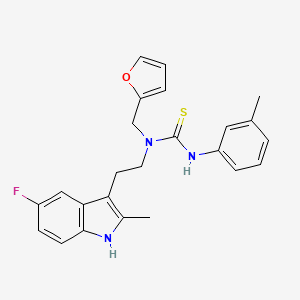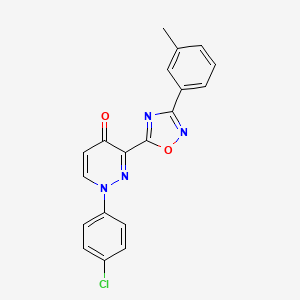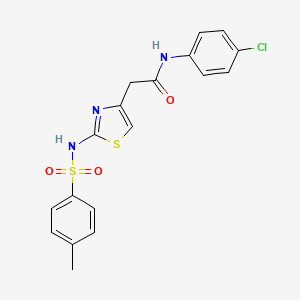
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, commonly known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in the field of cancer treatment. CMT-3 belongs to the class of bisphosphonates, which are compounds that have been traditionally used for treating bone diseases such as osteoporosis. However, recent research has shown that CMT-3 has anti-cancer properties that make it a promising candidate for cancer treatment.
作用机制
The exact mechanism of action of CMT-3 is not fully understood. However, it is believed that CMT-3 works by inhibiting the activity of enzymes called farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoid compounds that are essential for the growth and survival of cancer cells. By inhibiting these enzymes, CMT-3 can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
CMT-3 has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that CMT-3 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMP activity, CMT-3 can reduce the invasiveness of cancer cells. CMT-3 has also been shown to induce the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
实验室实验的优点和局限性
One of the main advantages of using CMT-3 in lab experiments is its specificity towards cancer cells. CMT-3 has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using CMT-3 in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on CMT-3. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the dosing regimen for CMT-3 in cancer treatment. Additionally, further studies are needed to understand the exact mechanism of action of CMT-3 and its potential interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CMT-3 in human subjects.
合成方法
CMT-3 can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-chlorobenzoic acid, 4-methylbenzenesulfonyl chloride, and thioamide. The final product is obtained through purification and crystallization steps. The synthesis of CMT-3 has been optimized over the years to increase the yield and purity of the compound.
科学研究应用
CMT-3 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that CMT-3 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In vivo studies have shown that CMT-3 can reduce the growth of tumors in animal models of cancer.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBCJVALYPBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2619487.png)
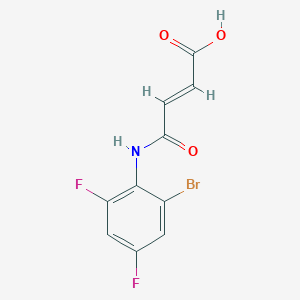
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)
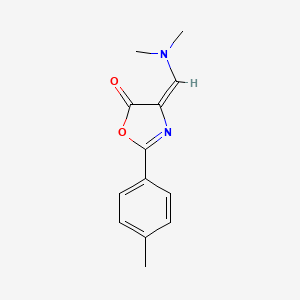
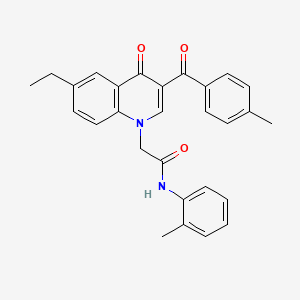
![2-cyclopropyl-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2619495.png)
![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2619498.png)



